
1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to a thioether and a tertiary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol typically involves the reaction of 2-methoxyphenylthiol with a suitable alkylating agent under controlled conditions. One common method involves the use of 2-methoxyphenylthiol and 2-bromo-2-methylpropan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to yield the desired product .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques like recrystallization and chromatography further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Various substituted phenylthio derivatives
Applications De Recherche Scientifique
1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit specific receptors, or interact with cellular membranes to exert its effects. For instance, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
2-Methoxyphenylthiol: Shares the methoxyphenylthio moiety but lacks the tertiary alcohol group.
1-(2-Methoxyphenyl)piperazine: Contains the methoxyphenyl group but has a piperazine ring instead of the thioether and alcohol functionalities.
2-Methoxyphenyl(1-pentyl-1H-indol-3-yl)methanone: A structurally related compound with a different core structure
Uniqueness: 1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol is unique due to its combination of a methoxyphenylthio group and a tertiary alcohol. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H16O2S |
|---|---|
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)sulfanyl-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,12)8-14-10-7-5-4-6-9(10)13-3/h4-7,12H,8H2,1-3H3 |
Clé InChI |
YOXWFXVDTZBYLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CSC1=CC=CC=C1OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


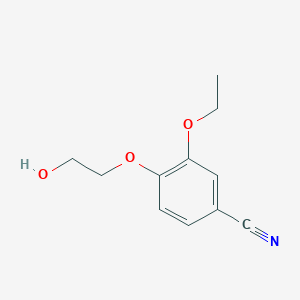
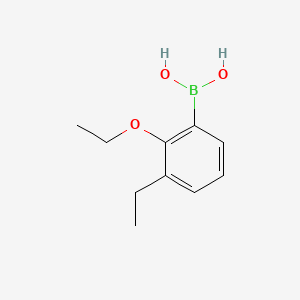

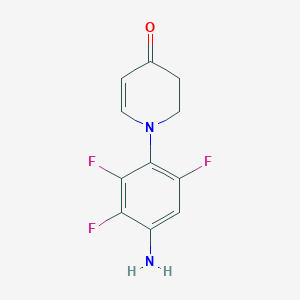
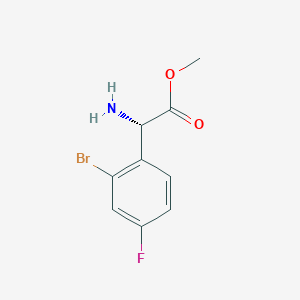
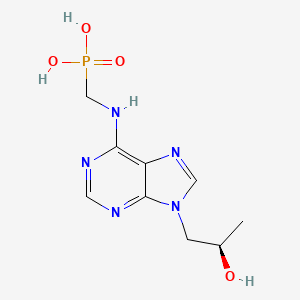

![2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B14891909.png)
![(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B14891918.png)
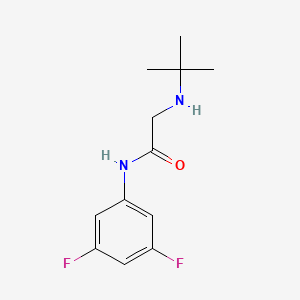
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)
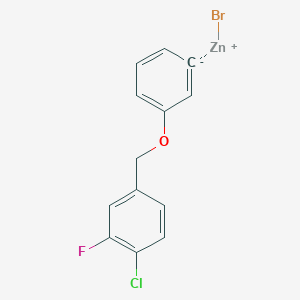
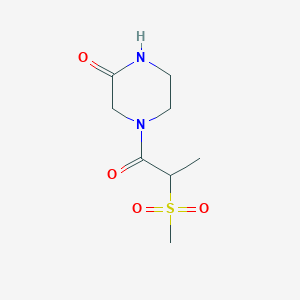
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
